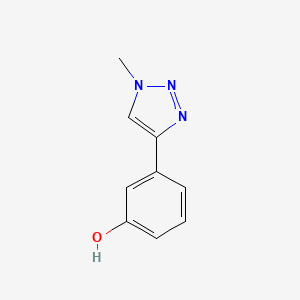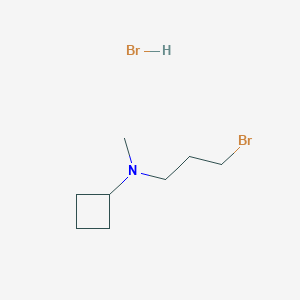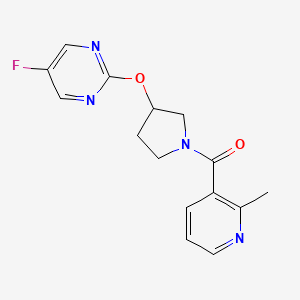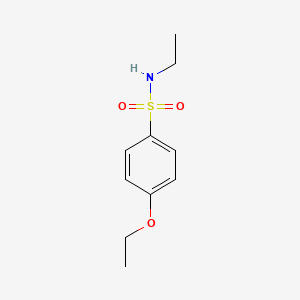
1,7-Bis(4-hydroxyphenyl)-3-heptanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(4-hydroxyphenyl)-3-heptanol is a compound belonging to the class of diarylheptanoids. It is characterized by the presence of two hydroxyphenyl groups attached to a heptanol backbone. This compound is known for its potential biological activities and is found in various natural sources, including turmeric and ginger.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-hydroxyphenyl)-3-heptanol typically involves the condensation of appropriate phenolic compounds with heptanal or heptanone derivatives. One common method includes the use of a base-catalyzed aldol condensation reaction followed by reduction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
1,7-Bis(4-hydroxyphenyl)-3-heptanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 1,7-Bis(4-hydroxyphenyl)-3-heptanone.
Reduction: Formation of this compound.
Substitution: Formation of ethers or esters depending on the substituents used.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and potential to inhibit lipid peroxidation.
Medicine: Explored for its anti-inflammatory and anti-cancer activities.
Industry: Utilized in the formulation of natural health products and supplements.
作用機序
The biological effects of 1,7-Bis(4-hydroxyphenyl)-3-heptanol are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anti-cancer Properties: The compound induces apoptosis in cancer cells and inhibits their proliferation.
類似化合物との比較
1,7-Bis(4-hydroxyphenyl)-3-heptanol is similar to other diarylheptanoids such as curcumin and demethoxycurcumin. it is unique in its specific structural configuration and the presence of hydroxyl groups, which contribute to its distinct biological activities.
List of Similar Compounds
- Curcumin
- Demethoxycurcumin
- Bisdemethoxycurcumin
- 1,7-Bis(3-hydroxyphenyl)-1,4,6-heptatrien-3-one
These compounds share a similar diarylheptanoid backbone but differ in the number and position of hydroxyl and methoxy groups, influencing their chemical and biological properties.
特性
IUPAC Name |
4-[5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJAYWZGEZOHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873812 |
Source


|
| Record name | (+/-)-Centrolobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98119-94-9 |
Source


|
| Record name | (+/-)-Centrolobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate](/img/structure/B2414208.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)
![N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2414214.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B2414216.png)



![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)
![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)


